3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
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Overview
Description
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid derivatives with isothiocyanates under specific conditions.
Coupling Reactions: The furan and quinazolinone intermediates are then coupled using appropriate reagents and catalysts to form the desired compound.
Final Acidification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Furanones, quinazolinone oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-3-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid: Lacks the thioxo group.
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid: Has a butanoic acid group instead of propanoic acid.
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: Contains an acetic acid group.
Uniqueness
The presence of both the furan and quinazolinone moieties, along with the thioxo group, makes 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H12N2O4S |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-13(19)8-11(12-6-3-7-21-12)17-14(20)9-4-1-2-5-10(9)16-15(17)22/h1-7,11H,8H2,(H,16,22)(H,18,19) |
InChI Key |
ZBFNAOJTFAMHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C(CC(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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